molecular formula C7H10O3 B13950117 2,7-Dioxaspiro[3.5]nonan-1-one CAS No. 193023-01-7

2,7-Dioxaspiro[3.5]nonan-1-one

Cat. No.: B13950117
CAS No.: 193023-01-7
M. Wt: 142.15 g/mol
InChI Key: XTMXDVDCDWRFKV-UHFFFAOYSA-N
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Description

2,7-Dioxaspiro[35]nonan-1-one is a chemical compound with the molecular formula C7H10O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxaspiro[3.5]nonan-1-one typically involves the reaction of appropriate lactones with diols under acidic conditions. One common method includes the condensation of γ-hydroxybutyric acid lactone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,7-Dioxaspiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,7-Dioxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dioxaspiro[5.5]undecane
  • 1,6-Dioxaspiro[4.5]decane
  • 2,6-Dichlorospiro[3.3]heptane
  • 7-Methylspiro[3.5]nonan-2-ol

Uniqueness

2,7-Dioxaspiro[3.5]nonan-1-one is unique due to its specific ring structure and the presence of oxygen atoms within the rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential in research and industry.

Properties

CAS No.

193023-01-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2,7-dioxaspiro[3.5]nonan-3-one

InChI

InChI=1S/C7H10O3/c8-6-7(5-10-6)1-3-9-4-2-7/h1-5H2

InChI Key

XTMXDVDCDWRFKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12COC2=O

Origin of Product

United States

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